3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chlorophenyl and diphenylmethylpiperazinyl groups. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the diphenylmethylpiperazinyl group: This step involves nucleophilic substitution reactions, where the piperazine ring is introduced and subsequently modified with diphenylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with similar structural features, used as an antihistamine.
Diphenhydramine: Another related compound, commonly used as an antihistamine and sedative.
Uniqueness
3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorophenyl and diphenylmethylpiperazinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C30H28ClN5 |
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Molecular Weight |
494.0 g/mol |
IUPAC Name |
7-(4-benzhydrylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C30H28ClN5/c1-22-20-28(36-30(33-22)27(21-32-36)23-12-14-26(31)15-13-23)34-16-18-35(19-17-34)29(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-15,20-21,29H,16-19H2,1H3 |
InChI Key |
KDXCJYIZRNHFQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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